3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that contains pyridazine, pyridine, and bromopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of 5-Bromopyrimidin-2-yl intermediate: This step involves the bromination of pyrimidine to obtain 5-bromopyrimidine.
Piperazine coupling: The 5-bromopyrimidine is then reacted with piperazine to form 5-bromopyrimidin-2-yl-piperazine.
Pyridazine coupling: The final step involves coupling the 5-bromopyrimidin-2-yl-piperazine with pyridin-2-yl-pyridazine under specific reaction conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Coupling reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.
Scientific Research Applications
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and inflammatory diseases.
Biological Research: It is used as a tool compound to study the biological pathways involving pyridazine and pyrimidine derivatives.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of other complex heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the pyridazine and pyridine rings.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: This compound has a similar structure but includes an ethanol group instead of the pyridazine and pyridine rings.
Uniqueness
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to its combination of pyridazine, pyridine, and bromopyrimidine moieties
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN7/c18-13-11-20-17(21-12-13)25-9-7-24(8-10-25)16-5-4-15(22-23-16)14-3-1-2-6-19-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEDLXUNPKLEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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